8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid
Description
8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid is a synthetic organic compound featuring an octanoic acid backbone substituted at the 8-position with a 4-(N,N-dimethylamino)phenyl ketone group. Its structure combines a hydrophobic aliphatic chain with a polar aromatic moiety, making it a versatile intermediate in medicinal chemistry and materials science. The dimethylamino group at the para-position of the phenyl ring enhances electron density, influencing its reactivity and biological interactions.
Synthesis typically involves coupling reactions between functionalized octanoic acid derivatives and aryl amines. For example, methyl 8-oxooctanoate intermediates can react with 4-(N,N-dimethylamino)phenylboronic acid (or derivatives) under catalytic conditions, as seen in analogous protocols for related compounds . The compound has been utilized in proteolysis-targeting chimeras (PROTACs), where its aliphatic chain serves as a linker between target-binding ligands .
Properties
IUPAC Name |
8-[4-(dimethylamino)phenyl]-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-17(2)14-11-9-13(10-12-14)15(18)7-5-3-4-6-8-16(19)20/h9-12H,3-8H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCWTTHHGCGUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264050 | |
| Record name | 4-(Dimethylamino)-η-oxobenzeneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-20-6 | |
| Record name | 4-(Dimethylamino)-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethylamino)-η-oxobenzeneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid typically involves the following steps:
Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of aniline with dimethyl sulfate to form N,N-dimethylaniline.
Coupling with Octanoic Acid Derivative: The N,N-dimethylaniline is then coupled with an octanoic acid derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxooctanoic acid chain can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., dimethylamino) enhance solubility in polar solvents and improve binding to charged biological targets, as seen in HDAC8-targeting PROTACs .
- Electron-withdrawing groups (e.g., Cl, I) increase hydrophobicity and steric bulk, favoring membrane penetration or enzyme active-site interactions .
- The diethylamino analog was discontinued commercially, suggesting inferior stability or efficacy compared to the dimethylamino variant .
Biological Activity
8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a phenyl ring, linked to an 8-oxooctanoic acid moiety. This structural configuration is significant for its biological interactions.
The primary mechanism of action for this compound involves the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in chromatin remodeling and gene expression regulation. Inhibition of these enzymes can lead to altered gene expression profiles, potentially beneficial in cancer therapy.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on HDAC inhibitors showed that derivatives with similar structures could induce cell cycle arrest and apoptosis in various cancer cell lines (e.g., neuroblastoma) .
Table 1: Inhibitory Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | TBD | TBD |
| Benzhydroxamate Derivative | 0.5 | Neuroblastoma |
| HDAC8 Selective PROTAC | 0.2 | Multiple cancers |
Study on Neuroblastoma
In a pivotal study, researchers synthesized several HDAC inhibitors, including those structurally related to this compound. These compounds were tested in neuroblastoma cell lines, revealing that selective HDAC inhibition led to significant reductions in cell proliferation and increased differentiation into neurite-like structures .
Metabolic Stability
Another critical aspect investigated was the metabolic stability of the compound. A series of PROTACs (Proteolysis Targeting Chimeras), which include similar moieties, were analyzed in human hepatocytes. The results indicated that compounds with the dimethylamino substitution showed improved metabolic stability compared to their counterparts without this modification .
In Vitro Studies
In vitro assays have shown that the compound can effectively inhibit HDAC activity at nanomolar concentrations. The selectivity for HDAC8 over other isoforms was particularly noted, suggesting its potential as a targeted therapy for cancers where HDAC8 is upregulated .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable ADME profiles, although further studies are needed to confirm these findings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
